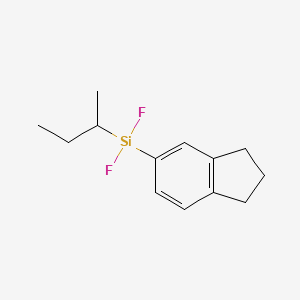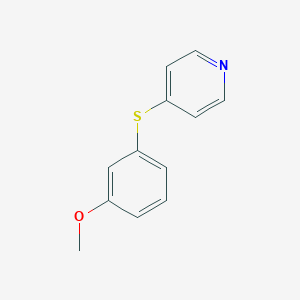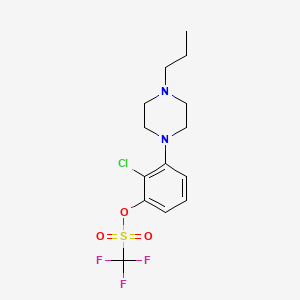
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentenone ring, a difluorophenyl group, and a propyl chain, with an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the cyclopentenone ring is reacted with a difluorobenzene derivative in the presence of a Lewis acid catalyst.
Addition of the Propyl Chain: The propyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Oxime: The final step involves the conversion of the ketone group in the cyclopentenone ring to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Addition: The cyclopentenone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids or strong acids as catalysts.
Addition: Nucleophilic addition reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Adducts formed by the addition of nucleophiles to the cyclopentenone ring.
科学的研究の応用
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The cyclopentenone ring can undergo Michael addition reactions with nucleophiles, potentially modifying the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one, 2-phenyl-3-propyl-, oxime: Lacks the difluorophenyl group, resulting in different chemical properties and biological activity.
2-Cyclopenten-1-one, 2-(3,4-dichlorophenyl)-3-propyl-, oxime: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-methyl-, oxime: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
The presence of the difluorophenyl group in 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
890304-51-5 |
|---|---|
分子式 |
C14H15F2NO |
分子量 |
251.27 g/mol |
IUPAC名 |
(NZ)-N-[2-(3,4-difluorophenyl)-3-propylcyclopent-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H15F2NO/c1-2-3-9-5-7-13(17-18)14(9)10-4-6-11(15)12(16)8-10/h4,6,8,18H,2-3,5,7H2,1H3/b17-13- |
InChIキー |
QRKSHQQCYXGMHS-LGMDPLHJSA-N |
異性体SMILES |
CCCC1=C(/C(=N\O)/CC1)C2=CC(=C(C=C2)F)F |
正規SMILES |
CCCC1=C(C(=NO)CC1)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
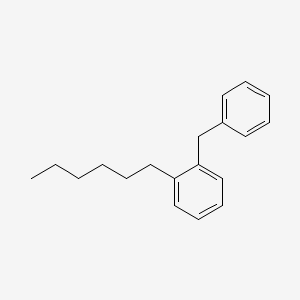
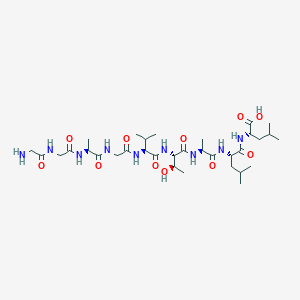
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
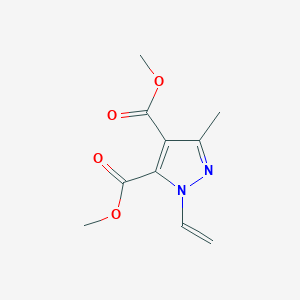
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
